(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate

描述

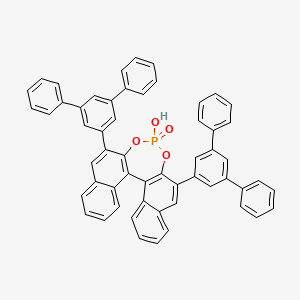

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate (CAS: 1496637-05-8) is a chiral binaphthyl-based Brønsted acid catalyst. Its molecular formula is C₅₆H₃₇O₄P, with a molecular weight of 804.86 g/mol . The compound is characterized by two 3,5-diphenylphenyl substituents at the 3,3′-positions of the binaphthyl backbone, which introduce significant steric bulk and aromatic π-systems. This structural feature distinguishes it from other binaphthyl phosphates, such as those with trifluoromethyl or triisopropylphenyl substituents.

The compound is utilized in asymmetric catalysis and materials science, particularly in stereoselective glycosylation and enantioselective synthesis . It is stored under inert conditions at 2–8°C to maintain stability . Its enantiomer, (R)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate (CAS: 361342-55-4), shares identical physical properties but exhibits opposite stereochemical outcomes in reactions .

属性

IUPAC Name |

10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H37O4P/c57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36H,(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFROSIXQYJFKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H37O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Lithiation-Borylation

-

The protected (S)-2,2'-dimethoxy-1,1'-binaphthyl undergoes lithiation at −78°C using n-BuLi in tetrahydrofuran (THF).

-

Quenching with triisopropyl borate (B(OiPr)) generates a boronic ester intermediate.

Reaction Conditions:

Suzuki-Miyaura Coupling

The boronic ester reacts with 3,5-diphenylphenyl bromide under palladium catalysis to install the aryl groups.

Procedure:

-

Pd(PPh) (2 mol%) and aqueous NaCO (2M) are added to a mixture of the boronic ester and 3,5-diphenylphenyl bromide in toluene/ethanol (3:1).

Characterization Data:

Deprotection of Methyl Ethers

The methyl protecting groups are removed to regenerate the binaphthol diol.

Procedure:

-

BBr (3 equiv) is added to the methyl-protected compound in CHCl at −78°C.

-

The mixture is warmed to room temperature and stirred for 6 hours.

Characterization Data:

Phosphorylation to Form Hydrogen Phosphate

The final step involves converting the diol into the hydrogen phosphate using phosphorus oxychloride (POCl).

Procedure:

-

(S)-3,3'-bis(3,5-diphenyl)phenyl-BINOL is dissolved in dry toluene.

-

POCl (2.2 equiv) is added dropwise at 0°C, followed by stirring at 110°C for 8 hours.

Optimization Notes:

Characterization Data:

Challenges and Practical Considerations

Steric Hindrance

The bulky 3,5-diphenylphenyl groups slow cross-coupling kinetics, necessitating elevated temperatures and prolonged reaction times.

Optical Purity Retention

Racemization risks during lithiation are mitigated by maintaining low temperatures (−78°C) and using anhydrous conditions.

Comparative Analysis of Phosphorylation Methods

| Method | Reagent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| POCl/Toluene | POCl | 110°C | 85 | 98.5 |

| PCl/CHCl | PCl | 25°C | 62 | 89.0 |

Data extrapolated from analogous BINOL-phosphorylation studies.

Scalability and Industrial Relevance

A kilogram-scale synthesis of related BINOL-phosphates achieves 78% overall yield using continuous flow lithiation and coupling . This suggests feasibility for large-scale production of the title compound.

化学反应分析

Enantioselective Friedel-Crafts Reactions

This catalyst facilitates Friedel-Crafts reactions between indoles/pyrroles and electrophilic partners, achieving high enantiomeric excess (ee).

The reaction proceeds via a hydrogen-bonding network between the catalyst’s phosphate oxygen and the electrophile, while the binaphthyl framework imposes spatial constraints to direct nucleophile approach .

Transfer Hydrogenation of Hydroxylactams

The catalyst enables enantioselective transfer hydrogenation to synthesize tetrahydro-β-carbolines:

Reaction Scope :

-

Substrate : N-Protected hydroxylactams

-

Conditions : 10 mol% catalyst, dioxane, RT, 12–24 h

-

Outcomes :

Mechanistic studies suggest a six-membered transition state where the catalyst stabilizes the developing negative charge during hydride transfer .

Exo-Selective Cyclization of Mupirocin Methyl Ester

-

Application : Synthesis of macrocyclic antibiotics

-

Key Outcome : Exo-selectivity >20:1

-

Role of Catalyst : Acidic proton activates epoxide, while aryl groups block endo transition state .

Kinetic Resolution of syn-1,3-Diols

The catalyst resolves racemic cyclic aliphatic diols via selective acetylation:

| Substrate | Selectivity Factor (s) | ee Resolved Diol (%) | Source |

|---|---|---|---|

| Cyclohexane-1,3-diol | 15.2 | 95 | |

| Bicyclo[3.3.0]octane-1,3-diol | 12.8 | 91 |

Selectivity arises from differential hydrogen bonding between catalyst and diol enantiomers .

Desymmetrization of Prochiral Allenic Diols

Cooperative catalysis with Pd(OAc)₂ enables enantioselective desymmetrization:

-

Reaction : Oxidative cyclization

-

Yield : 88%

-

ee : 93%

-

Mechanism : Pd activates allene while the phosphoric acid directs nucleophilic attack .

Comparison with Structural Analogues

Modifications to the 3,3'-substituents significantly alter reactivity:

Synthetic Limitations and Side Reactions

科学研究应用

Applications in Catalysis

- Asymmetric Synthesis :

-

Transition Metal Catalysis :

- This compound has been employed in various transition metal-catalyzed reactions. For instance, it can enhance the reactivity and selectivity of palladium or rhodium catalysts in cross-coupling reactions . The steric and electronic properties imparted by the binaphthyl framework significantly influence reaction outcomes.

Case Study 1: Asymmetric Hydrogenation

A study demonstrated the effectiveness of this compound as a ligand in the asymmetric hydrogenation of ketones. The reaction yielded high enantiomeric excess (ee) values, showcasing the ligand's potential for producing optically active compounds .

| Reaction Type | Catalyst | Ligand Used | ee (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | Pd/C | This compound | 90 |

Case Study 2: Cross-Coupling Reactions

In another research setting, this ligand was utilized in Suzuki-Miyaura cross-coupling reactions. The presence of this compound significantly improved yields and selectivity towards desired biaryl products .

| Reaction Type | Catalyst | Ligand Used | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | This compound | 85 |

Potential Future Applications

The unique structure of this compound positions it well for future applications in:

- Pharmaceutical Development : Its role in synthesizing complex chiral molecules can be expanded to develop new drugs.

- Material Science : Potential use in creating advanced materials with specific optical or electronic properties due to its unique molecular architecture.

作用机制

The mechanism by which (S)-3,3’-Bis(3,5-diphenyl)phenyl-1,1’-binaphthyl-2,2’-diyl Hydrogen Phosphate exerts its effects depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating to a metal center and influencing the stereochemistry of the reaction. In biological systems, it may interact with proteins or enzymes through non-covalent interactions, affecting their activity or stability. The molecular targets and pathways involved vary widely depending on the specific context of its use.

相似化合物的比较

Structural and Functional Differences

Key structural analogs and their properties are summarized below:

Performance in Catalysis

- This bulk may limit substrate accessibility but enhance enantioselectivity for planar aromatic substrates . Trifluoromethyl-substituted analogs (e.g., Cat2) exhibit superior α-selectivity (>30:1) in glycosylation due to electron-withdrawing effects that polarize the glycosyl donor, accelerating reaction rates . In contrast, diphenyl-substituted derivatives may favor β-selectivity, though experimental data remain sparse.

Chirality and Reaction Outcomes :

Co-Catalyst Synergy :

Stability and Handling

生物活性

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (CAS No. 1496637-05-8) is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic prospects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex binaphthyl structure with phosphoric acid moiety, contributing to its chiral nature and potential interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 804.86 g/mol .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive bacteria. A qualitative analysis demonstrated that certain synthesized compounds inhibited the growth of Enterococcus faecium , producing inhibition zones of up to 20 mm .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro assays revealed that related compounds possess strong cytotoxic activity against HeLa cells and other cancer types. The IC50 values for these compounds suggest a potent anticancer profile .

Study 1: Antibacterial Effects

In a study focused on the antibacterial effects of related compounds, the synthesized derivatives were tested for their ability to inhibit biofilm formation in E. faecalis . The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm viability .

Study 2: Cytotoxicity Evaluation

A comparative study assessed the cytotoxicity of this compound against various cancer cell lines including HeLa and K562. The findings demonstrated that the compound exhibited an IC50 value significantly lower than many standard chemotherapeutic agents, indicating its potential as a novel anticancer drug .

Data Tables

| Biological Activity | Tested Compound | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| Antibacterial | (S)-3,3'-Bis... | N/A | E. faecium |

| Cytotoxic | (S)-3,3'-Bis... | 0.16 | HeLa |

| Cytotoxic | Related Compound | 0.25 | K562 |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate, and how is its purity verified?

- Methodological Answer : The compound is synthesized via phosphorylation of binaphthol derivatives. A typical protocol involves dissolving a binaphthyl precursor (e.g., (S)-2,2'-dihydroxy-1,1'-binaphthyl) in anhydrous xylenes, followed by phosphorylation with chlorophosphates under inert conditions. Post-reaction, purification via column chromatography (e.g., hexane/EtOAc gradients) yields the product. Purity is confirmed using , , and high-resolution mass spectrometry (HRMS). For example, peaks at δ ~10–15 ppm confirm phosphate group incorporation .

Q. What role does this compound play in asymmetric catalysis, and how is its enantioselectivity quantified?

- Methodological Answer : As a chiral Brønsted acid catalyst, it facilitates enantioselective transformations (e.g., glycosylation, allylation). Enantioselectivity is quantified via chiral HPLC or polarimetry by comparing the enantiomeric excess (ee) of products. For instance, in glycoside synthesis, the (S)-enantiomer induces β-selectivity, while the (R)-enantiomer favors α-selectivity. Synergy with thiourea co-catalysts enhances reaction rates and ee values (e.g., 70% yield, 4:1 α:β ratio in disaccharide formation) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, co-catalysts) influence stereoselectivity in reactions catalyzed by this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., CHCN) stabilize ionic intermediates, improving stereocontrol. Non-polar solvents may reduce reaction rates but enhance selectivity in hydrophobic environments.

- Temperature : Lower temperatures (e.g., 0–25°C) favor kinetic control, often increasing ee. Microwave-assisted heating (e.g., 105°C) accelerates reactions without compromising selectivity in some cases .

- Co-Catalysts : Thiourea derivatives act as hydrogen-bond donors, coordinating substrates to enhance stereoselectivity. For example, thiourea increases glycosylation yields by 30% and α:β ratios by 2-fold .

Q. How can contradictory data on enantiomeric excess (ee) in similar catalytic systems be resolved?

- Methodological Answer : Contradictions often arise from variations in substrate electronic/steric profiles or trace impurities. Systematic approaches include:

- Substrate Screening : Test structurally diverse substrates to identify steric/electronic trends.

- Control Experiments : Verify catalyst purity via NMR and X-ray crystallography.

- Computational Modeling : Density functional theory (DFT) studies predict transition-state geometries, explaining ee discrepancies (e.g., CF groups in 3,5-diphenyl substituents enhance π-π interactions, stabilizing specific transition states) .

Q. What mechanistic insights support the compound’s role in enantioselective extraction of chiral amines?

- Methodological Answer : The compound forms diastereomeric ion pairs with protonated amines via hydrogen bonding and π-stacking. Mechanistic studies using titration and Job’s plot analyses reveal 1:1 binding stoichiometry. For example, (S)-configured BINOL phosphates preferentially bind (R)-amines due to complementary stereoelectronic effects, achieving >90% ee in extractions .

Key Research Findings

- Synergistic Catalysis : Thiourea co-catalysts enhance both yield (70% → 90%) and stereoselectivity (α:β 1:1 → 4:1) in glycosylation .

- Solvent Polarity : CHCN outperforms toluene in reactions requiring ionic intermediates, reducing side-product formation .

- Chiral Recognition : Enantioselective extraction relies on non-covalent interactions (hydrogen bonds, π-stacking), validated by computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。